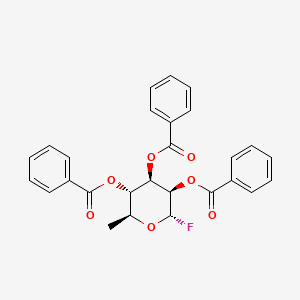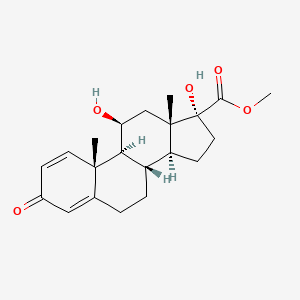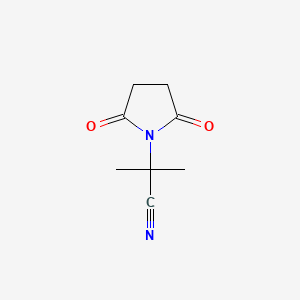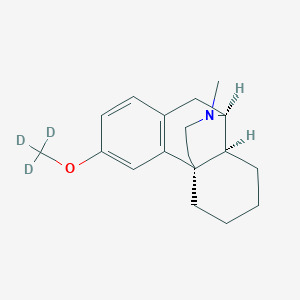
1-(6-Bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H8BrCl2FN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Vorbereitungsmethoden
The synthesis of 1-(6-Bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maintain consistency and quality. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
1-(6-Bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(6-Bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(6-Bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromo-5-fluoropyridin-3-yl)methanamine dihydrochloride can be compared with similar compounds such as:
(6-Fluoropyridin-3-yl)methanamine dihydrochloride: Similar in structure but lacks the bromine atom.
(5-Fluoropyridin-3-yl)methanamine: Lacks both the bromine and dihydrochloride groups.
(6-Bromo-5-methylpyridin-3-yl)methanamine: Contains a methyl group instead of a fluorine atom .
Eigenschaften
Molekularformel |
C6H8BrCl2FN2 |
|---|---|
Molekulargewicht |
277.95 g/mol |
IUPAC-Name |
(6-bromo-5-fluoropyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H6BrFN2.2ClH/c7-6-5(8)1-4(2-9)3-10-6;;/h1,3H,2,9H2;2*1H |
InChI-Schlüssel |
TWMBVPSLGHLJIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1F)Br)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B15295712.png)


![N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide](/img/structure/B15295734.png)





![Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15295773.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate](/img/structure/B15295775.png)



